Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate
Description
Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate is a substituted butanedioate ester featuring a naphthalene moiety linked via a methylidene group. Structurally, it consists of a diethyl butanedioate backbone (HOOC-CH₂-CH₂-COOH esterified at both carboxyl groups) with a conjugated naphthalen-2-yl substituent. This compound belongs to a class of α,β-unsaturated esters, which are often studied for their reactivity in Michael additions, cycloadditions, and biological activities.
Properties
CAS No. |
784153-68-0 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
diethyl 2-(naphthalen-2-ylmethylidene)butanedioate |
InChI |
InChI=1S/C19H20O4/c1-3-22-18(20)13-17(19(21)23-4-2)12-14-9-10-15-7-5-6-8-16(15)11-14/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
IXYNTPINCHNYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate typically involves the condensation of naphthalene-2-carbaldehyde with diethyl butanedioate in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. Common bases used in this reaction include sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives.
Scientific Research Applications
Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring and ester groups play a crucial role in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate:
Physicochemical Properties
- Diethyl butanedioate: Lacks steric bulk from the naphthalene group, leading to higher volatility and lower melting points compared to substituted analogues. notes its variable concentration in wine vintages, suggesting sensitivity to environmental conditions .
- Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate: The quinoline-sulfanyl group introduces intermolecular interactions (e.g., S–H···N and π-π stacking), resulting in a stable crystal lattice (m.p. = 458 K) . The shorter malonate backbone may reduce steric hindrance in reactions.
- Naphthalen-2-yl acetate derivatives : The naphthalene moiety enhances lipophilicity, improving blood-brain barrier penetration for CNS activity .
Crystallographic and Intermolecular Interactions
- Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate: Exhibits weak C–H···O and S–H···N interactions, with π-π stacking (centroid distance = 3.675 Å) stabilizing the crystal structure .
Research Findings and Implications
Substituent Effects: The naphthalene group significantly alters physicochemical properties (e.g., melting points, solubility) and bioactivity compared to unsubstituted diethyl butanedioate or quinoline derivatives.
Synthetic Flexibility : The target compound’s synthesis can be optimized using methods from and , enabling scalable production for pharmacological studies.
Pharmacological Potential: Structural parallels to ’s anticonvulsant agents suggest this compound may merit evaluation for CNS activity.
Biological Activity
Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by a naphthalene moiety linked to a butanedioate structure via a methylene bridge. The synthesis typically involves the condensation reaction of diethyl malonate with naphthalene derivatives under acidic conditions. The general reaction can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of naphthoquinones, including compounds similar to this compound, exhibit promising antibacterial and antifungal activities. A study highlighted that certain naphthoquinone derivatives demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds were found to be comparable to established antibiotics like vancomycin .
Table 1: Antibacterial Activity of Naphthoquinone Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Another Naphthoquinone Derivative | Escherichia coli | 64 |
| Vancomycin | Staphylococcus aureus | 16 |
Anticancer Potential
The anticancer activity of naphthoquinone derivatives has been extensively studied. This compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 20 | ROS generation |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Study on Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside traditional antibiotics. The results indicated that this compound exhibited a synergistic effect when combined with tetracycline against resistant strains of bacteria . This finding suggests its potential as an adjunct therapy in treating infections caused by antibiotic-resistant organisms.
Investigation into Anticancer Mechanisms
Another notable study investigated the mechanisms underlying the anticancer effects of this compound. The compound was shown to disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and subsequent cell death. This mechanism highlights its potential for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
